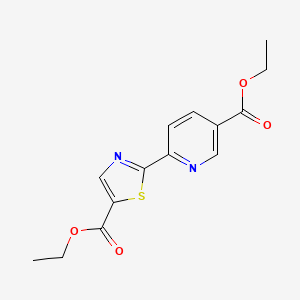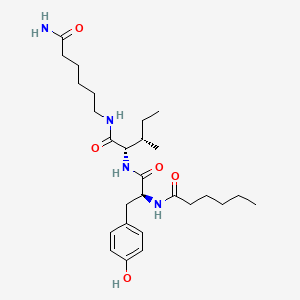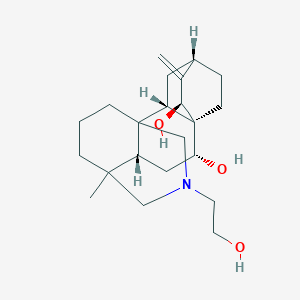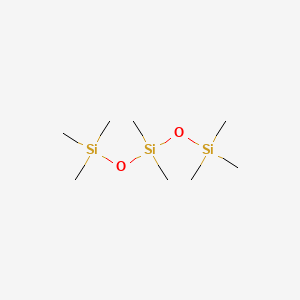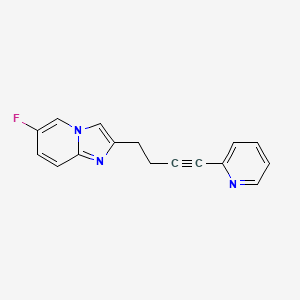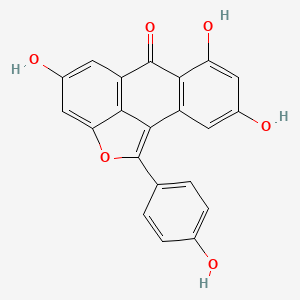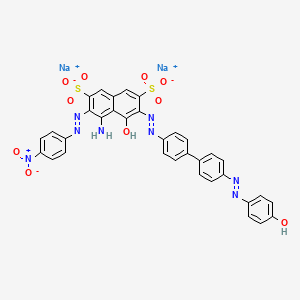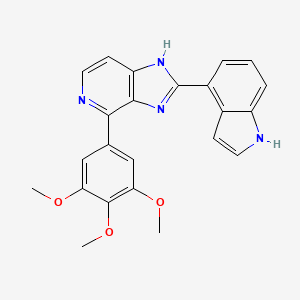
D-松醇
科学研究应用
化学: NIC5-15在有机合成中用作试剂,在分析化学中用作标准品。
生物学: 它被研究用于其在细胞信号传导和代谢途径中的作用。
医学: NIC5-15在治疗阿尔茨海默病方面显示出前景,它通过调节γ-分泌酶来减少β-淀粉样蛋白的产生,同时保留γ-分泌酶底物Notch的切割.
作用机制
NIC5-15通过多种机制发挥其作用:
胰岛素增敏: NIC5-15通过调节胰岛素信号通路来增强胰岛素敏感性。
生化分析
Biochemical Properties
D-Pinitol plays a crucial role in biochemical reactions, particularly in plants where it acts as a physiological cellular modulator and chemical defense against unfavorable environmental conditions such as water deficit and high salinity . In biochemical reactions, D-Pinitol interacts with several enzymes and proteins. For instance, it has been shown to interact with the post-receptor signaling pathway of insulin, integrated by phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), leading to increased glucose uptake in muscle cells . Additionally, D-Pinitol has been found to inhibit the NF-κB pathway, which is involved in inflammatory responses .
Cellular Effects
D-Pinitol exerts various effects on different types of cells and cellular processes. It has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which can help lower blood sugar levels . Furthermore, D-Pinitol exhibits antioxidant properties, protecting cells from oxidative stress and damage . It also influences cell signaling pathways, such as the PI3K/Akt pathway, and affects gene expression related to inflammation and metabolism . In cancer cells, D-Pinitol has shown potential in inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, D-Pinitol exerts its effects through various mechanisms. It binds to and activates the PI3K/Akt signaling pathway, enhancing glucose uptake in cells . D-Pinitol also inhibits the NF-κB pathway, reducing inflammation . Additionally, it has been found to modulate the expression of genes involved in oxidative stress response, such as those encoding antioxidant enzymes . These molecular interactions contribute to the compound’s antidiabetic, anti-inflammatory, and antioxidant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Pinitol have been observed to change over time. Studies have shown that D-Pinitol remains stable under various conditions, maintaining its biological activity . Long-term studies have demonstrated that D-Pinitol can sustain its beneficial effects on cellular function, such as improving insulin sensitivity and reducing oxidative stress, over extended periods
Dosage Effects in Animal Models
The effects of D-Pinitol vary with different dosages in animal models. Studies have shown that D-Pinitol improves glucose metabolism and inhibits bone loss in mice with diabetic osteoporosis at doses of 50 and 100 mg/kg body weight per day . Higher doses of D-Pinitol have been associated with enhanced pancreatic function and reduced fasting blood glucose levels
Metabolic Pathways
D-Pinitol is involved in several metabolic pathways. It interacts with enzymes and cofactors in the insulin signaling pathway, enhancing glucose uptake and metabolism . Additionally, D-Pinitol has been found to influence metabolic pathways related to oxidative stress and inflammation . It modulates the activity of enzymes involved in antioxidant defense, such as superoxide dismutase and catalase, thereby reducing oxidative damage . These interactions contribute to the compound’s overall metabolic effects.
Transport and Distribution
D-Pinitol is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, D-Pinitol is transported by polyol transporters, such as LjPLT11, which facilitate its movement within infected cells of Lotus japonicus nodules . In animal models, D-Pinitol has been shown to be absorbed and distributed in various tissues, including the liver, kidney, and bone marrow . The transport and distribution of D-Pinitol are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of D-Pinitol plays a significant role in its activity and function. In plants, D-Pinitol is localized within specific compartments, such as peribacteroid membranes in Lotus japonicus nodules . This localization is essential for maintaining osmotic balance and stability during nodule development . In animal cells, D-Pinitol’s subcellular localization and its effects on cellular compartments are still under investigation. Understanding the precise localization of D-Pinitol within cells will provide insights into its mechanisms of action and potential therapeutic applications.
准备方法
合成路线与反应条件
NIC5-15可以通过D-赤藓醇的甲基化反应合成。该过程涉及在碱性条件下使用甲基化试剂,如碘甲烷或硫酸二甲酯。 反应通常需要二甲基甲酰胺或二甲基亚砜之类的溶剂以及氢化钠或碳酸钾之类的碱 .
工业生产方法
NIC5-15的工业生产涉及从大豆等天然来源中提取D-赤藓醇,然后进行化学甲基化。提取过程包括溶剂提取、过滤和纯化步骤以分离D-赤藓醇。 然后在受控条件下进行甲基化步骤以生产NIC5-15 .
化学反应分析
反应类型
NIC5-15会经历几种类型的化学反应,包括:
氧化: NIC5-15可以被氧化形成各种氧化产物。
还原: 它可以被还原形成还原的糖醇衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应.
主要产物
相似化合物的比较
类似化合物
D-赤藓醇: NIC5-15的前体,以其胰岛素增敏特性而闻名。
肌醇: 另一种肌醇异构体,具有相似的生物活性。
NIC5-15的独特性
NIC5-15的独特性在于其在胰岛素增敏和调节γ-分泌酶活性方面的双重作用。 这使其成为治疗代谢紊乱和阿尔茨海默病等神经退行性疾病的有希望的候选药物 .
属性
IUPAC Name |
6-methoxycyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |
| Record name | L-Quebrachitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Pinitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Quebrachitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



